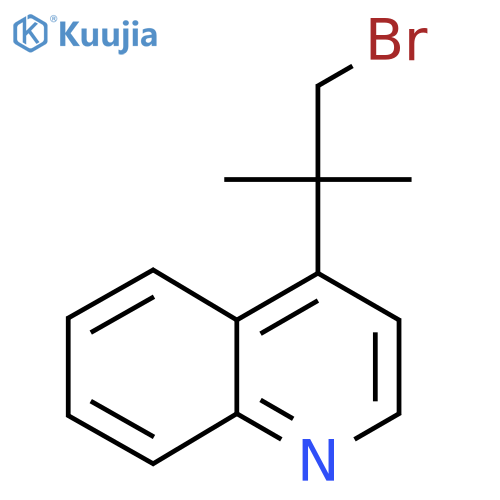

Cas no 2229244-50-0 (4-(1-bromo-2-methylpropan-2-yl)quinoline)

4-(1-bromo-2-methylpropan-2-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- 4-(1-bromo-2-methylpropan-2-yl)quinoline

- EN300-1921215

- 2229244-50-0

-

- インチ: 1S/C13H14BrN/c1-13(2,9-14)11-7-8-15-12-6-4-3-5-10(11)12/h3-8H,9H2,1-2H3

- InChIKey: CCUJTCQOOOIGPB-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)(C)C1C=CN=C2C=CC=CC=12

計算された属性

- せいみつぶんしりょう: 263.03096g/mol

- どういたいしつりょう: 263.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 12.9Ų

4-(1-bromo-2-methylpropan-2-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921215-0.05g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1921215-0.5g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1921215-0.1g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1921215-5.0g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 5g |

$3894.0 | 2023-05-23 | ||

| Enamine | EN300-1921215-1.0g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 1g |

$1343.0 | 2023-05-23 | ||

| Enamine | EN300-1921215-0.25g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1921215-2.5g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1921215-5g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1921215-1g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 1g |

$1343.0 | 2023-09-17 | ||

| Enamine | EN300-1921215-10g |

4-(1-bromo-2-methylpropan-2-yl)quinoline |

2229244-50-0 | 10g |

$5774.0 | 2023-09-17 |

4-(1-bromo-2-methylpropan-2-yl)quinoline 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

4-(1-bromo-2-methylpropan-2-yl)quinolineに関する追加情報

4-(1-Bromo-2-Methylpropan-2-yl)Quinoline: A Comprehensive Overview

The compound with CAS No. 2229244-50-0, commonly referred to as 4-(1-bromo-2-methylpropan-2-yl)quinoline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The substitution at the 4-position of the quinoline ring with a bromoalkyl group introduces unique chemical and biological properties, making it a valuable compound for research and potential applications.

The structure of 4-(1-bromo-2-methylpropan-2-yl)quinoline consists of a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring. The substituent at the 4-position is a 1-bromo-2-methylpropan-2-yl group, which is an isopropyl group with a bromine atom attached to the central carbon. This substitution pattern not only enhances the molecule's stability but also imparts specific reactivity and selectivity in various chemical reactions.

Recent studies have highlighted the potential of 4-(1-bromo-2-methylpropan-2-yl)quinoline as a versatile building block in organic synthesis. Its brominated substituent makes it an excellent candidate for nucleophilic aromatic substitution reactions, which are widely used in the construction of complex molecular architectures. Moreover, the quinoline moiety is known for its ability to participate in π–π interactions, making this compound suitable for applications in supramolecular chemistry and materials science.

In terms of synthesis, 4-(1-bromo-2-methylpropan-2-yl)quinoline can be prepared through various methods, including Friedel-Crafts alkylation and Ullmann coupling reactions. These methods have been optimized in recent years to improve yield and selectivity, thanks to advancements in catalytic systems and reaction conditions. For instance, the use of palladium catalysts has enabled more efficient coupling reactions, making the synthesis of this compound more accessible to researchers.

The biological activity of 4-(1-bromo-2-methylpropan-2-yl)quinoline has also been explored in recent studies. It has been shown to exhibit moderate anti-inflammatory and antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes. These findings suggest that this compound could serve as a lead molecule for the development of new therapeutic agents targeting inflammatory diseases.

In addition to its biological applications, 4-(1-bromo-2-methylpropan-2-yl)quinoline has found utility in materials science. Its aromaticity and substituent effects make it an ideal candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has demonstrated that incorporating this compound into polymer blends can enhance their electronic properties, paving the way for its use in advanced materials.

The versatility of 4-(1-bromo-2-methylpropan-2-ylium)quinoline extends to its role as an intermediate in the synthesis of more complex molecules. Its brominated substituent allows for further functionalization through various coupling reactions, enabling researchers to build libraries of structurally diverse compounds for drug discovery and material development.

In conclusion, CAS No. 222924450 corresponds to a highly versatile compound with significant potential across multiple disciplines. Its unique structure, reactivity, and biological activity make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new applications and properties of this compound, its importance in both academic and industrial settings is likely to grow further.

2229244-50-0 (4-(1-bromo-2-methylpropan-2-yl)quinoline) 関連製品

- 5438-50-6(4-cyano-2-ethoxyphenyl acetate)

- 1864173-92-1(2-Methyl-4-(1,2,3-thiadiazol-4-yl)butanoic acid)

- 941988-50-7(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide)

- 122056-08-0(1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol)

- 2138550-84-0(2-chloro-1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one)

- 301860-91-3(2-Cyano-3-(4-methoxyphenyl)-N-2-phenazinyl-2-propenamide)

- 2228384-97-0(3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine)

- 2138054-32-5(rac-1-[(2R,3R)-1-(4-nitrobenzenesulfonyl)-2-phenylpiperidin-3-yl]methanamine)

- 1185067-72-4(4-(Butoxymethyl)piperidine hydrochloride)

- 85808-43-1(6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one)